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molecular formula C14H14N2 B3021018 N,N'-Diphenylacetamidine CAS No. 1452517-10-0

N,N'-Diphenylacetamidine

Cat. No. B3021018
M. Wt: 210.27 g/mol
InChI Key: CLWIJUQLAFJNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963683

Procedure details

The N,N'-diphenylacetamidine which is prepared according to the above paragraph is then placed in a flask along with an acid scavenger comprising triethylamine using dimethylformamide as a solvent. The mixture is cooled to a temperature of 0° C. and maintained thereat while an equimolar amount of cyclohexanesulfenyl chloride is slowly added thereto dropwise. The temperature of the reaction will range from about 0° to about 10° C. with continuous stirring. Following the completion of the addition of the cyclohexanesulfenyl chloride, the reaction mixture is stirred for an additional period of 1 hour while allowing the temperature of the solution to reach room temperature. Following this, water is added and the organic layer which separates out is thereafter washed several times with water, dried over magnesium sulfate and subjected to vacuum to remove the dimethylformamide solvent. The resulting material will slowly crystallize and the crystals comprising N,N'-diphenyl-N-cyclohexylthioacetamidine will be recovered by filtration.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.[CH:8]1(SCl)[CH2:13][CH2:12][CH2:11][CH2:10]C1.O.C[N:18]([CH3:21])C=O>>[C:21]1([NH:18][C:6](=[N:3][C:4]2[CH:5]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH3:7])[CH:10]=[CH:11][CH:12]=[CH:13][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)SCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)SCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for an additional period of 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is then placed in a flask along with an acid scavenger
TEMPERATURE
Type
TEMPERATURE
Details
maintained
CUSTOM
Type
CUSTOM
Details
The temperature of the reaction
CUSTOM
Type
CUSTOM
Details
will range from about 0° to about 10° C. with continuous stirring
CUSTOM
Type
CUSTOM
Details
to reach room temperature
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
the organic layer which separates out is thereafter washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to remove the dimethylformamide solvent
CUSTOM
Type
CUSTOM
Details
The resulting material will slowly crystallize
FILTRATION
Type
FILTRATION
Details
will be recovered by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(C)=NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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